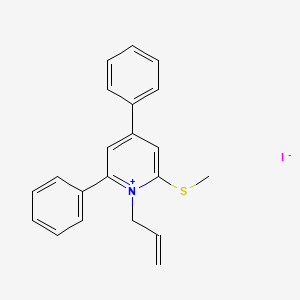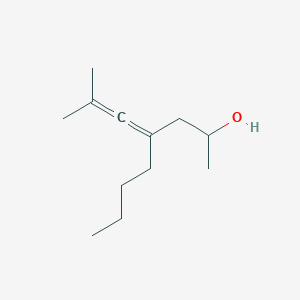
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL is an organic compound with a complex structure that includes both an alkene and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL typically involves the reaction of specific alkenes and alcohols under controlled conditions. One common method is the reaction of 2-methylpropene with octan-2-ol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. Catalysts such as acids or bases are used to facilitate the reaction, and the product is purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The alkene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted alkenes. These products have significant applications in different chemical processes and industries .
Aplicaciones Científicas De Investigación
4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-Methylprop-1-EN-1-ylidene)octan-2-OL include:
- 2-Methyl-2-propen-1-ol
- 2-Methylprop-2-en-1-ol
- Isopropenyl carbinol
- Methallyl alcohol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
80485-87-6 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-5-6-7-12(8-10(2)3)9-11(4)13/h11,13H,5-7,9H2,1-4H3 |
Clave InChI |
USCODUAOFINTNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C(C)C)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
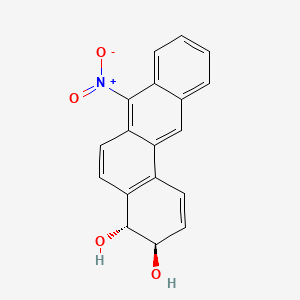
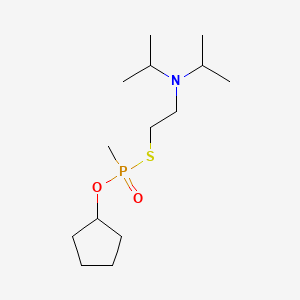
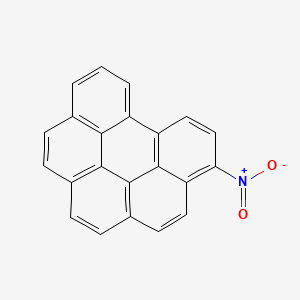
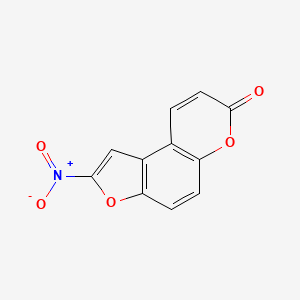
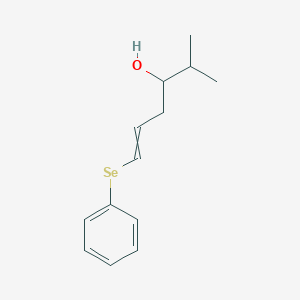
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
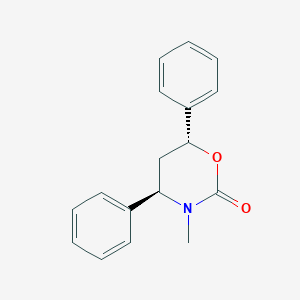
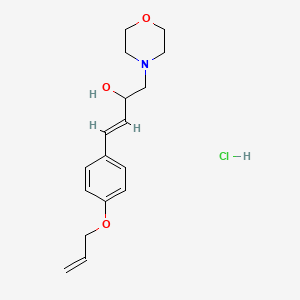
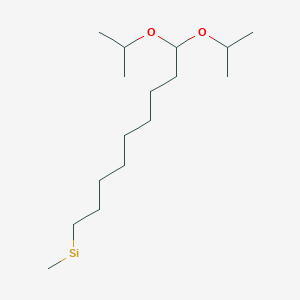
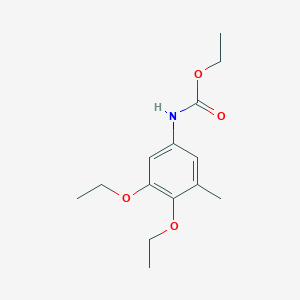
![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
